molecular formula C22H15FN4O4 B3510488 N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methyl-3-nitrobenzamide

N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methyl-3-nitrobenzamide

Cat. No.: B3510488
M. Wt: 418.4 g/mol
InChI Key: JYAUJLGEWOSNAT-UHFFFAOYSA-N
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Description

The compound “N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methyl-3-nitrobenzamide” is a complex organic molecule that contains several functional groups. These include a 2-fluorophenyl group, an oxadiazole ring, a nitro group, and a benzamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central phenyl ring. The presence of the oxadiazole ring, nitro group, and fluorophenyl group would likely have significant effects on the overall shape and electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The nitro group is electron-withdrawing, which could make the molecule more susceptible to nucleophilic attack. The oxadiazole ring might participate in cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the nitro group could increase the compound’s polarity, affecting its solubility in different solvents .

Future Directions

The study of novel organic compounds like this one is a crucial part of advancing fields like medicinal chemistry. Future research could explore its potential biological activity, optimize its synthesis, and investigate its physical and chemical properties .

Properties

IUPAC Name

N-[4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O4/c1-13-6-7-15(12-19(13)27(29)30)21(28)24-16-10-8-14(9-11-16)20-25-22(31-26-20)17-4-2-3-5-18(17)23/h2-12H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAUJLGEWOSNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methyl-3-nitrobenzamide
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N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methyl-3-nitrobenzamide
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N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methyl-3-nitrobenzamide
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N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methyl-3-nitrobenzamide
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N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methyl-3-nitrobenzamide
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N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methyl-3-nitrobenzamide

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